molecular formula C8H8N4O B2979670 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole CAS No. 7627-10-3

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2979670
CAS No.: 7627-10-3
M. Wt: 176.179
InChI Key: DZEMASDGXBAGRN-UHFFFAOYSA-N
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Description

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C8H8N4O. It is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a hydrazinyl group attached to the phenyl ring .

Mechanism of Action

Target of Action

Similar compounds in the 1,2,4-oxadiazole family have been reported to exhibit anti-infective properties , suggesting that they may target proteins or enzymes essential for the survival of infectious agents.

Mode of Action

It is known that many oxadiazole derivatives interact with their targets through hydrogen bonding . The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, facilitating interactions with target proteins or enzymes .

Biochemical Pathways

Given the anti-infective properties of related oxadiazole compounds , it is plausible that this compound interferes with pathways critical to the survival or replication of infectious agents.

Result of Action

Based on the reported anti-infective properties of related oxadiazole compounds , it is likely that this compound exerts its effects by inhibiting the growth or replication of infectious agents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole typically involves the reaction of benzohydrazide with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring . The reaction conditions often include:

    Temperature: 0–30°C for initial reaction, followed by heating to 110°C.

    Solvent: Dichloromethane or toluene.

    Catalysts: Piperidine or carbonyl diimidazole (CDI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include substituted oxadiazoles, hydrazones, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.

    1,2,5-Oxadiazole: Less stable and less commonly used in medicinal chemistry.

    1,2,3-Oxadiazole: Rarely used due to its instability.

Uniqueness

5-Hydrazinyl-3-phenyl-1,2,4-oxadiazole is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

(3-phenyl-1,2,4-oxadiazol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEMASDGXBAGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7627-10-3
Record name 5-hydrazinyl-3-phenyl-1,2,4-oxadiazole
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